molecular formula C17H18N6O2S B2433582 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 880801-28-5

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2433582
CAS No.: 880801-28-5
M. Wt: 370.43
InChI Key: JLWRWZPGRSLVAV-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H18N6O2S and its molecular weight is 370.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of STL269565, also known as 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide, is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal of neurons . In pathological conditions, it forms amyloid aggregates that lead to neurotoxicity and neurodegeneration .

Mode of Action

STL269565 interacts with alpha-synuclein to inhibit its aggregation . This compound has been shown to slightly reduce the α-syn aggregation . The prevention of the fibrillization process was measured using light scattering and a ThT binding assay .

Biochemical Pathways

The aggregation of alpha-synuclein into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, the mitochondrial damage, and the oxidative stress . Moreover, the misfolded extracellular α-syn establishes a prion-like mechanism of propagation from neurons to glial cells . Finally, the misfolded alpha-synuclein acts as an antigen, thus triggering an immune response closely associated with neuroinflammatory events .

Pharmacokinetics

The compound has demonstrated in vivo efficacy, suggesting it possesses suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

STL269565 has displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia as well as to affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin . Specifically, it was found to prevent the neurodegeneration produced by the neurotoxin MPTP, investigating the levels of tyrosine hydroxylase (TH) and alpha-synuclein in the midbrain .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-2-25-14-6-4-3-5-13(14)20-15(24)11-26-17-22-21-16(23(17)18)12-7-9-19-10-8-12/h3-10H,2,11,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWRWZPGRSLVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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